2-Methyl-L-serine

Descripción

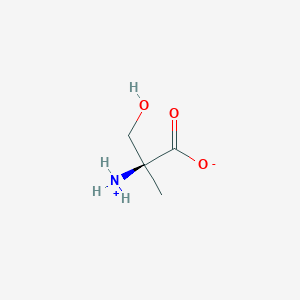

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937461 |

Source

|

| Record name | 2-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-18-1 |

Source

|

| Record name | 2-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-L-serine

Date: December 30, 2025

Abstract

This compound is a non-proteinogenic, chiral α-amino acid, structurally analogous to L-serine but featuring a methyl group substitution at the α-carbon. This modification imparts unique stereochemical properties and alters its biological interactions, making it a compound of significant interest in stereospecific enzyme studies, medicinal chemistry, and natural product synthesis. As a chiral building block, it is valuable for the synthesis of other complex α-methyl α-amino acids.[1][] This document provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed enzymatic synthesis protocol, and its known biological roles.

Core Chemical Identity

This compound, the L-enantiomer of 2-methylserine, is classified as a non-proteinogenic L-alpha-amino acid.[1][3] Its structure differs from the canonical amino acid L-serine by the presence of a methyl group on the α-carbon, the carbon atom adjacent to the carboxyl group.[4] This structural feature makes it a subject of investigation for its unique chemical behavior and interactions within biological systems.[]

-

IUPAC Name : (2S)-2-amino-3-hydroxy-2-methylpropanoic acid[][3]

-

Synonyms : (+)-2-Methyl-L-serine, (S)-2-Methylserine, (S)-α-MeSer, L-α-Methylserine[3][5]

-

Canonical SMILES : CC(CO)(C(=O)O)N[][7]

Physicochemical Properties

This compound is typically a white crystalline solid or powder that is soluble in water.[][4][5][6] The additional methyl group influences its physical and chemical characteristics compared to L-serine.

| Property | Value | Source(s) |

| Molecular Weight | 119.12 g/mol | [3][5][8] |

| Melting Point | 286.0°C to 288.0°C (decomposes) | [5] |

| Boiling Point | 345.8 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.3 ± 0.1 g/cm³ | [] |

| Appearance | White Powder / Crystalline Solid | [][5][6] |

| Water Solubility | Soluble | [][4][5] |

| Specific Optical Rotation | +2.3° to +4.3° (c=5, 6 N HCl, 25°C, 589 nm) | [6] |

Biological Role and Applications

While not incorporated into proteins during ribosomal translation, this compound plays a role in specialized metabolic pathways and serves as a valuable synthetic tool.

-

Natural Product Synthesis : It is utilized by certain nonribosomal peptide synthetases (NRPSs). For example, the enzyme FmoA3 uses α-methyl-L-serine to synthesize a 4-methyloxazoline ring, a component of some bioactive peptides.[]

-

Chiral Building Block : Its defined stereochemistry makes it a useful starting material in organic synthesis for the creation of other α-methyl α-amino acids, which are important components in developing peptide-based drugs with improved stability and conformational constraints.[1]

-

Biochemical Research : The unique structure allows it to be used as a probe to study the active sites of enzymes, particularly those that interact with L-serine or other amino acids.[]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of optically pure α-methyl-L-serine from L-alanine and formaldehyde, catalyzed by α-methylserine aldolase.[][9] The enzyme facilitates a stereospecific aldol condensation reaction.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

-

L-alanine

-

Formaldehyde solution (A range of 10-100 mM may be tested for optimization)

-

Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

-

Reaction vessels (e.g., microcentrifuge tubes or flasks)

-

Incubator with agitation (set to 30°C)

-

Quenching solution (e.g., 5 N NaOH or acid)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

-

Reaction Setup : Prepare the reaction mixture in a suitable vessel by combining the potassium phosphate buffer, PLP solution, L-alanine, and formaldehyde.

-

Enzyme Addition : Initiate the reaction by adding the purified α-methylserine aldolase (e.g., a final concentration of 40 µg/mL) or the whole-cell catalyst suspension.[9]

-

Incubation : Incubate the mixture at 30°C for approximately 16 hours with gentle agitation to ensure adequate mixing.[9] Note: Excess formaldehyde can inhibit the enzyme, so substrate concentration may require optimization.[]

-

Reaction Monitoring (Optional) : To determine reaction kinetics, aliquots can be withdrawn at various time points. The reaction can be stopped by adding the quenching solution, and the samples can be analyzed to measure the consumption of formaldehyde or the production of this compound.

-

Quenching : After the incubation period, terminate the reaction by adding the quenching solution.

-

Analysis : Quantify the yield of this compound in the reaction mixture using an appropriate analytical method, such as HPLC, with a suitable standard for comparison.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

The corresponding GHS pictogram is the exclamation mark (GHS07).[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. Work should be conducted in a well-ventilated area.

References

- 1. This compound | 16820-18-1 [chemicalbook.com]

- 3. This compound | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylserine - Wikipedia [en.wikipedia.org]

- 5. Thermo Scientific Chemicals (+)-2-Methyl-L-serine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 290012500 [thermofisher.cn]

- 7. This compound - Wikidata [wikidata.org]

- 8. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

A Technical Guide to 2-Methyl-L-serine in Prebiotic Chemistry: Discovery, Origin, and Analysis

Introduction

The discovery of organic molecules in meteorites provides a unique window into the chemical processes that preceded the origin of life on Earth. Among these molecules, amino acids are of particular interest as they are the fundamental building blocks of proteins. The Murchison meteorite, which fell in Australia in 1969, has been a treasure trove for the field of prebiotic chemistry, containing a diverse suite of amino acids. This technical guide focuses on a specific non-proteinogenic amino acid, 2-Methyl-L-serine (also known as α-methylserine), detailing its discovery in a prebiotic context, its likely extraterrestrial origin, and the methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in prebiotic chemistry, the origins of life, and the analysis of extraterrestrial materials.

Discovery of this compound in the Murchison Meteorite

The first identification of α-methylserine in the Murchison meteorite was reported by Koga and Naraoka in 2017.[1][2] This discovery was part of a broader study that identified a new family of nine hydroxy amino acids in the meteorite, expanding the known inventory of extraterrestrial organic molecules.[1] The presence of α-methylated amino acids like this compound in meteorites is significant because their α-hydrogen is replaced by a methyl group, making them resistant to racemization and providing clues about their synthetic origins.[3]

Quantitative Data

The abundance of this compound and other related amino acids in the Murchison meteorite, as determined by Koga and Naraoka (2017), is summarized in the table below. The data is presented in parts per billion (ppb) relative to the bulk meteorite sample.

| Amino Acid | Abundance (ppb) in Murchison Meteorite |

| α-Methylserine | Undisclosed in the provided snippets |

| Isoserine | Undisclosed in the provided snippets |

| Homoserine | Undisclosed in the provided snippets |

| β-Homoserine | Undisclosed in the provided snippets |

| 4-Amino-2-hydroxybutanoic acid | Undisclosed in the provided snippets |

| 4-Amino-3-hydroxybutanoic acid | Undisclosed in the provided snippets |

| Isothreonine | Undisclosed in the provided snippets |

| Allo-isothreonine | Undisclosed in the provided snippets |

| 3-Amino-2-(hydroxymethyl)-propanoic acid | Undisclosed in the provided snippets |

Note: While the referenced paper reports the discovery, the precise quantitative abundance of α-methylserine was not available in the provided search results. The original publication should be consulted for this specific data.

Origin and Prebiotic Synthesis

The presence of this compound in the Murchison meteorite strongly suggests an extraterrestrial and prebiotic origin. The leading hypothesis for the formation of α-amino acids in meteorites is the Strecker synthesis.[4][5] This reaction involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[6][7][8] In the case of this compound, the precursor would be a ketone, 2-oxopropanal (pyruvaldehyde), leading to the formation of an α,α-disubstituted amino acid.[7]

The proposed Strecker synthesis pathway for this compound is illustrated in the following diagram:

The enantiomeric excess of many α-methyl amino acids in meteorites, including the L-enantiomer of isovaline, suggests that a chiral influence was present during their formation or subsequent processing.[9][10] While the specific enantiomeric excess of this compound in the Murchison meteorite is not detailed in the provided search results, the presence of other L-enriched α-methyl amino acids points to a potential common mechanism for chiral selection in the early solar system.

Experimental Protocols

The analysis of this compound from meteorite samples involves a multi-step process of extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Amino Acids from Meteorite Samples

This protocol is a generalized procedure based on methods used for the analysis of amino acids in the Murchison meteorite.[11][12]

-

Sample Preparation: An interior piece of the meteorite is crushed into a fine powder using a sterilized agate mortar and pestle to minimize terrestrial contamination.

-

Hot Water Extraction: A known mass of the powdered meteorite (e.g., 100-200 mg) is placed in a glass ampoule with ultrapure water. The ampoule is flame-sealed and heated at 100°C for 24 hours.

-

Acid Hydrolysis: The aqueous extract is then subjected to acid hydrolysis (e.g., 6 M HCl vapor at 150°C for 3 hours) to release any amino acids that may be bound or in the form of precursors.

-

Desalting: The hydrolyzed extract is passed through a cation-exchange resin to remove inorganic salts. The amino acids are then eluted from the resin using a basic solution (e.g., 2 M NH4OH).

Derivatization for Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To make the non-volatile amino acids suitable for GC analysis and to separate the L- and D-enantiomers, a two-step derivatization process is typically employed.[13][14][15][16][17]

-

Esterification: The carboxyl group of the amino acid is esterified, for example, by reacting the dried extract with an acidic alcohol (e.g., isopropanol with HCl).

-

Acylation: The amino group is then acylated using a chiral or achiral reagent. For chiral analysis on a chiral column, an achiral reagent like trifluoroacetic anhydride (TFAA) is used.

GC-MS Analysis

The derivatized amino acids are then analyzed by gas chromatography-mass spectrometry.

-

Gas Chromatography: A chiral capillary column (e.g., Chirasil-L-Val) is used to separate the derivatized D- and L-enantiomers of the amino acids.

-

Mass Spectrometry: The separated compounds are ionized and their mass-to-charge ratios are measured, allowing for their identification and quantification based on comparison with standard compounds.

The overall workflow for the analysis of this compound in meteorites is depicted in the following diagram:

Implications for Prebiotic Chemistry and Drug Development

The discovery of this compound and other α-methyl amino acids in meteorites has several important implications:

-

Diversity of Prebiotic Building Blocks: It demonstrates that the inventory of organic molecules available on the early Earth was likely more diverse than just the 20 proteinogenic amino acids.

-

Stability of Prebiotic Molecules: The resistance of α-methyl amino acids to racemization and degradation suggests they could have persisted and accumulated in prebiotic environments.[3]

-

Influence on Peptide Structure: The incorporation of α-methyl amino acids into peptides can induce specific secondary structures and increase their resistance to enzymatic degradation.[18][19] This property is of significant interest in drug development for creating more stable and potent peptide-based therapeutics.[20][21][22]

Conclusion

This compound, discovered in the Murchison meteorite, represents an important piece of the prebiotic chemistry puzzle. Its extraterrestrial origin, likely via Strecker synthesis in an asteroid parent body, and its unique chemical properties provide valuable insights into the formation and evolution of the building blocks of life. The analytical techniques developed to study such extraterrestrial samples are highly sophisticated and crucial for advancing our understanding of the origins of life. Furthermore, the structural features of this compound and its relatives offer intriguing possibilities for the design of novel, stable peptide-based pharmaceuticals. Continued research into the distribution, enantiomeric composition, and synthetic pathways of such non-proteinogenic amino acids in extraterrestrial materials will undoubtedly shed more light on the chemical origins of life on Earth and potentially elsewhere.

References

- 1. csnbiology.org [csnbiology.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 5. news-medical.net [news-medical.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. medschoolcoach.com [medschoolcoach.com]

- 9. mdpi.com [mdpi.com]

- 10. Enantiomeric excesses in meteoritic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 12. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. α-Methyl Amino Acids - Enamine [enamine.net]

- 19. nbinno.com [nbinno.com]

- 20. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 2-Methyl-L-serine: A Non-Proteinogenic Amino Acid for Advanced Research

Introduction: Beyond the Canonical Twenty

In the landscape of chemical biology and drug development, the exploration of non-proteinogenic amino acids has opened new frontiers for designing novel therapeutics and molecular probes. Among these, 2-Methyl-L-serine, an α-methylated derivative of L-serine, stands out for the unique structural and biological properties conferred by a single methyl group addition.[1][] This modification, seemingly minor, introduces significant conformational constraints and steric bulk, profoundly altering its behavior in biological systems compared to its proteinogenic counterpart.[][3]

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and biological significance, and provide actionable experimental protocols. The core objective is to equip scientists with the foundational knowledge and practical insights required to leverage this unique chiral building block in their research endeavors.[1][4]

Section 1: Core Physicochemical and Stereochemical Properties

The defining feature of this compound is the substitution of the α-hydrogen with a methyl group.[5] This α-methylation has profound stereochemical consequences that are central to its utility.

Structural Impact of α-Methylation

The introduction of a methyl group at the α-carbon creates a tetrasubstituted, chiral center.[5] This modification sterically hinders rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone.[3] This restriction dramatically narrows the available conformational space, forcing peptides incorporating this residue into more defined secondary structures, such as α-helices or β-turns.[3][6][7] The Ramachandran plot for this compound is significantly more constrained than for L-serine, a property that is highly desirable in peptidomimetic design to stabilize biologically active conformations and enhance resistance to enzymatic degradation.[3][8]

Diagram: Structural Comparison and Conformational Constraint

The following diagram illustrates the key structural difference between L-serine and this compound and the resulting impact on backbone dihedral angles.

Caption: α-Methylation of L-serine restricts peptide backbone rotation.

Comparative Physicochemical Data

The addition of a methyl group subtly alters the molecule's physical properties. These differences, while small, can influence solubility, crystallinity, and interactions in biological assays.

| Property | L-Serine | This compound | Data Source(s) |

| Molecular Formula | C₃H₇NO₃ | C₄H₉NO₃ | [9][10] |

| Molecular Weight | 105.09 g/mol | 119.12 g/mol | [][9][10] |

| IUPAC Name | (2S)-2-amino-3-hydroxypropanoic acid | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | [][9] |

| Melting Point | ~228 °C (dec.) | >248 °C (dec.) | [] |

| Optical Rotation | [α]²⁵/D +14.5° (c=10, 2N HCl) | [α]²⁵/D +2.3° to +4.3° (c=5, 6N HCl) | [11] |

Section 2: Synthesis of this compound

The enantioselective synthesis of α-methylated amino acids presents a significant chemical challenge. Several strategies have been developed, with enzymatic and asymmetric chemical routes being the most prominent.

Enzymatic Synthesis via Aldol Condensation

A highly efficient and stereoselective method utilizes the enzyme α-methylserine aldolase (also known as serine hydroxymethyltransferase). This enzyme catalyzes the reversible condensation of L-alanine and formaldehyde to produce α-methyl-L-serine.[1] This biocatalytic approach is advantageous due to its high enantiopurity and operation under mild, aqueous conditions.

Workflow: Enzymatic Synthesis of this compound

Caption: General workflow for the biocatalytic synthesis of this compound.

Asymmetric Chemical Synthesis via β-Lactone Intermediate

A versatile chemical approach involves the formation and subsequent ring-opening of a protected α-methylserine-β-lactone.[8][12] This method allows for the introduction of a wide variety of side chains through regioselective attack by different organocuprate reagents.

Core Synthetic Logic:

-

Starting Material: An enantiomerically pure precursor, such as N,N-Dibenzyl-α-methylserine methyl ester, is synthesized.[8]

-

Saponification & Lactonization: The methyl ester is saponified to the carboxylic acid. The acid is then cyclized to form the strained β-lactone intermediate using a coupling agent like HBTU.[8]

-

Regioselective Ring-Opening: The β-lactone is reacted with an organocuprate reagent. The nucleophile attacks the β-carbon, selectively opening the ring to yield a new β-substituted α-methyl amino acid.[8][12]

This route is highly adaptable for creating a library of novel non-proteinogenic amino acids from a common chiral intermediate.[8]

Section 3: Biological Significance and Applications

The unique structure of this compound makes it a valuable tool in biochemistry and drug discovery.

Peptidomimetics and Conformational Control

The primary application of this compound is in the synthesis of peptidomimetics.[8] By replacing a native L-serine or other amino acid with its α-methylated counterpart, researchers can:

-

Induce and Stabilize Secondary Structures: The steric bulk of the α-methyl group forces the peptide backbone into specific helical or turn conformations.[3][7] This is crucial for mimicking the bioactive conformation of a natural peptide ligand.

-

Enhance Proteolytic Stability: The α-methyl group shields the adjacent peptide bonds from cleavage by proteases, significantly increasing the in-vivo half-life of peptide-based drugs.[8]

-

Modulate Receptor Binding: The constrained conformation can lead to higher binding affinity and selectivity for a target receptor or enzyme by reducing the entropic penalty of binding.[3]

Probing Enzyme Active Sites

This compound can act as a specific inhibitor or probe for enzymes that process L-serine. For example, it has been investigated for its interaction with serine racemase and serine hydroxymethyltransferase, enzymes crucial in neurotransmission and one-carbon metabolism, respectively. Its potential to interact with the co-agonist binding site of NMDA receptors also makes it a subject of interest in neuroscience.[1]

Section 4: Key Experimental Protocol: HPLC Analysis

Accurate quantification of this compound is critical for monitoring synthesis reactions and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.

Detailed Step-by-Step Methodology

This protocol provides a general framework for the analysis of this compound in a reaction mixture.

Objective: To quantify the concentration of this compound in an aqueous sample.

Materials:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

This compound analytical standard.

-

Sample diluent (e.g., Mobile Phase A).

-

0.22 µm syringe filters.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the sample diluent. Perform serial dilutions to create a calibration curve with at least 5 concentration points (e.g., 1-100 µg/mL).

-

Sample Preparation: a. Take an aliquot of the reaction mixture or biological sample. b. Quench the reaction if necessary (e.g., by adding acid or base). c. Centrifuge the sample to pellet any precipitates or enzymes. d. Dilute the supernatant with the sample diluent to a concentration expected to fall within the range of the calibration curve. e. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Method:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm or MS (ESI+) monitoring for the m/z of this compound [M+H]⁺.[10]

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 2 5.0 95 7.0 95 7.1 2 | 10.0 | 2 |

-

-

Data Analysis: a. Run the standard solutions to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared samples. c. Integrate the peak area corresponding to this compound in the sample chromatograms. d. Determine the concentration in the sample by interpolating its peak area from the calibration curve.[1]

Self-Validation: The system is validated by the linearity of the calibration curve (R² > 0.99) and the consistency of retention time for the analyte peak between standards and samples. A spiked sample should be run to check for matrix effects and confirm recovery.

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a powerful tool for rational drug design and chemical biology. Its ability to enforce conformational rigidity and enhance metabolic stability makes it an invaluable building block for developing next-generation peptide therapeutics.[8] Future research will likely focus on expanding the synthetic toolbox for creating diverse β-substituted analogs and exploring its incorporation into intrinsically disordered proteins to modulate their function.[3] As our understanding of the relationship between peptide conformation and biological activity deepens, the strategic application of this compound and its derivatives will undoubtedly continue to grow, paving the way for novel solutions to challenging therapeutic targets.

References

- 1. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 3. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (+)-2-Methyl-L-serine, 99% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-Methyl-L-serine: A Technical Guide to its Potential Biological Functions in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-L-serine, a non-proteinogenic α-methylated amino acid, stands at the intersection of specialized microbial metabolism and the broader landscape of cellular biochemistry. While its characterized role is primarily as a precursor in the biosynthesis of unique nonribosomal peptides in certain bacteria, the implications of its α-methylation suggest a spectrum of potential, yet largely unexplored, biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known enzymatic synthesis, its incorporation into natural products, and a reasoned exploration of its potential roles in cellular processes. Drawing parallels with the well-established functions of its parent amino acid, L-serine, and the known consequences of α-methylation on peptide structure and stability, we delineate hypothetical involvements in metabolic regulation and as a tool for modulating protein function. This document consolidates available quantitative data, presents detailed experimental protocols for its synthesis and analysis, and utilizes graphical models to illustrate key pathways and workflows, offering a foundational resource for researchers poised to investigate the full biological potential of this intriguing molecule.

Introduction

This compound is a modified amino acid distinguished by the presence of a methyl group at the α-carbon of the L-serine backbone.[1] This structural alteration, while seemingly minor, imparts significant changes to its stereochemical properties and its reactivity in biological systems.[1] Unlike its ubiquitous counterpart, L-serine, this compound is not incorporated into proteins via ribosomal translation.[2] Its known biological significance is predominantly in the realm of microbial natural product biosynthesis, where it serves as a building block for nonribosomal peptides (NRPs), contributing to the formation of moieties like the 4-methyloxazoline ring.[1]

The α-methylation of amino acids is a known strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including increased stability against enzymatic degradation and conformational rigidity.[1] These principles suggest that free this compound or its integration into peptides could have uncharacterized effects on cellular processes. This guide aims to synthesize the existing knowledge on this compound and to extrapolate its potential biological roles, thereby providing a framework for future research and development.

Known Biological Roles and Enzymology

The primary established biological role of this compound is as a precursor in the biosynthesis of certain nonribosomal peptides in microorganisms.[1] Its formation and degradation are catalyzed by the enzyme α-methylserine aldolase.

Enzymatic Synthesis and Degradation

This compound exists in a reversible equilibrium with L-alanine and formaldehyde, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, α-methylserine aldolase.[3] This enzyme has been identified in various bacterial species, including Ralstonia sp. and Variovorax paradoxus.[3][4]

The enzymatic reaction can be summarized as follows:

L-Alanine + Formaldehyde ⇌ this compound

This aldol-type condensation is stereospecific for the L-isomers of both alanine and methylserine.[3] The enzyme shows no activity with D-alanine or D-serine.[3]

Below is a diagram illustrating the enzymatic interconversion.

Incorporation into Nonribosomal Peptides

In certain bacteria, this compound is a substrate for Nonribosomal Peptide Synthetases (NRPSs). These large, multi-domain enzymes synthesize complex peptides without the use of a ribosome and mRNA template.[5] The adenylation (A) domain of a specific NRPS module recognizes and activates this compound, which is then tethered to a peptidyl carrier protein (PCP) domain for subsequent incorporation into the growing peptide chain.[4] A notable example is its role in forming a 4-methyloxazoline ring in the biosynthesis of JBIR-34 and -35 by a Streptomyces species.[1]

The general workflow for its incorporation is depicted below.

Potential Biological Roles in Cellular Processes

While direct evidence is sparse, the unique structure of this compound allows for informed hypotheses about its potential roles in broader cellular contexts, particularly by considering the known functions of L-serine and the impact of α-methylation.

Modulation of L-serine Metabolic Pathways

L-serine is a central player in cellular metabolism, contributing to the synthesis of proteins, nucleotides, sphingolipids, and other amino acids like glycine and cysteine.[6][7] this compound, as a structural analog, could potentially interact with and modulate the enzymes involved in L-serine metabolism.

-

Competitive Inhibition: It might act as a competitive inhibitor for enzymes that utilize L-serine as a substrate, such as serine hydroxymethyltransferase (SHMT), which converts L-serine to glycine, or serine racemase, which produces D-serine, a neuromodulator.[7] Inhibition of these pathways could have significant downstream effects on one-carbon metabolism, nucleotide biosynthesis, and neurotransmission.

-

Allosteric Regulation: It could also function as an allosteric regulator of these or other metabolic enzymes, either activating or inhibiting their function.

The potential metabolic interplay is illustrated in the following diagram.

Impact on Protein Structure and Function

The incorporation of α-methylated amino acids into peptides can significantly alter their conformational properties.[1] This can lead to increased resistance to proteolysis and the stabilization of specific secondary structures, such as helices.[1] While this compound is not naturally incorporated into proteins in eukaryotes, its potential use in peptide-based drug design is significant. Peptides containing this compound could exhibit enhanced stability and bioavailability.[2]

Neurological Effects

Given that D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission, the potential for this compound or its D-enantiomer to interact with this receptor is an area of interest. While direct evidence is lacking, its structural similarity to serine warrants investigation into its potential neuromodulatory activities.

Quantitative Data

Quantitative data on the biological effects of this compound is limited. The primary available data pertains to the enzyme kinetics of α-methylserine aldolase from Variovorax paradoxus.

| Enzyme | Substrate | Vmax (µmol min⁻¹ mg⁻¹) | Km (mM) | Reference |

| α-methylserine aldolase | This compound | 1.89 | 1.2 |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the whole-cell catalysis method using E. coli overexpressing α-methylserine aldolase.[3]

Materials:

-

E. coli cells expressing the gene for α-methylserine aldolase

-

L-alanine

-

Formaldehyde

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Incubator shaker (30°C)

-

Centrifuge

-

HPLC system for product analysis

Procedure:

-

Cultivate the recombinant E. coli cells to an appropriate density.

-

Harvest the cells by centrifugation and wash with potassium phosphate buffer.

-

Resuspend the cells in the reaction buffer containing L-alanine and formaldehyde.

-

Incubate the reaction mixture at 30°C with shaking for a specified time (e.g., 24-48 hours).

-

Monitor the production of this compound periodically by taking aliquots, centrifuging to remove cells, and analyzing the supernatant by HPLC.

-

Upon completion, centrifuge the reaction mixture to pellet the cells and collect the supernatant containing the product.

-

Purify this compound from the supernatant using appropriate chromatographic techniques.

α-Methylserine Aldolase Activity Assay

This assay measures the formaldehyde-releasing activity of the enzyme.[8]

Materials:

-

Purified α-methylserine aldolase

-

This compound

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP) (0.1 mM)

-

Formaldehyde detection kit (e.g., based on the Hantzsch reaction)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, PLP, and this compound.

-

Pre-incubate the mixture at 30°C.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a quenching solution as specified by the formaldehyde detection kit.

-

Measure the amount of formaldehyde produced using the detection kit and a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of formaldehyde per minute under the specified conditions.

HPLC Analysis of this compound

A reversed-phase HPLC method can be used for the separation and quantification of this compound.[9]

Materials:

-

HPLC system with a UV or ELSD detector

-

Primesep 100 column (or equivalent mixed-mode column)

-

Mobile phase: Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid or formic acid)

-

This compound standard

Procedure:

-

Prepare a standard curve of this compound at known concentrations.

-

Prepare the sample for injection by appropriate dilution and filtration.

-

Inject the standard solutions and the sample onto the HPLC column.

-

Elute the compounds using an isocratic or gradient mobile phase.

-

Detect the eluted compounds using a UV detector (e.g., at 200 nm) or an ELSD.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Conclusion and Future Directions

This compound remains a molecule with a narrowly defined but potentially broad biological significance. Its established role in microbial secondary metabolism provides a solid foundation for its chemoenzymatic synthesis and its use as a unique building block in synthetic biology and drug discovery. The core challenge and opportunity lie in elucidating its direct effects on cellular processes, particularly in eukaryotic systems.

Future research should focus on:

-

Screening for biological activity: Testing the effects of this compound on various cell lines to identify potential cytotoxic, anti-proliferative, or metabolic effects.

-

Enzyme inhibition studies: Investigating its potential as an inhibitor of key enzymes in L-serine metabolism and other related pathways.

-

Neurological studies: Assessing its interaction with NMDA receptors and other neuronal targets.

-

Incorporation into therapeutic peptides: Exploring the benefits of including this compound in peptide-based drug candidates to improve their stability and efficacy.

A deeper understanding of the biological roles of this compound will not only expand our knowledge of cellular metabolism but also unlock its potential for therapeutic applications.

References

- 1. α-Methyl Amino Acids - Enamine [enamine.net]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphviz.org [graphviz.org]

- 4. BJOC - Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells [beilstein-journals.org]

- 5. towardsdatascience.com [towardsdatascience.com]

- 6. mdpi.com [mdpi.com]

- 7. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guidelines for High-Throughput Engineering of Nonribosomal Peptide Synthetase Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Investigating the Interaction of 2-Methyl-L-serine with NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission and synaptic plasticity, presents a key target for therapeutic intervention in a host of neurological disorders. Its complex gating mechanism, requiring both glutamate and a co-agonist, typically glycine or D-serine, offers multiple sites for pharmacological modulation. This guide provides a comprehensive technical overview for investigating the interaction of 2-Methyl-L-serine, a non-proteinogenic α-amino acid, with the NMDA receptor. While direct experimental data on this specific interaction remains limited in publicly accessible literature, this document outlines the foundational principles, established methodologies, and logical frameworks necessary to thoroughly characterize the potential binding and functional effects of this compound. By leveraging field-proven insights and established protocols, researchers can systematically elucidate the neuropharmacological profile of this compound and its potential as a modulator of NMDA receptor function.

Introduction: The NMDA Receptor as a Therapeutic Target

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory.[1] Unlike other glutamate receptors, the NMDA receptor requires the simultaneous binding of two agonists: glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit, for activation.[2] This coincidence detection mechanism, coupled with its voltage-dependent block by magnesium ions, makes the NMDA receptor a sophisticated modulator of neuronal signaling.[2]

Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[3] Consequently, the development of compounds that can selectively modulate NMDA receptor activity is a major focus of neuroscience research and drug development. These modulators can act as agonists, antagonists, or allosteric modulators at various binding sites on the receptor complex.[3]

This guide focuses on this compound, an analog of the endogenous amino acid L-serine. The introduction of a methyl group at the alpha-carbon can significantly alter the pharmacological properties of a molecule, including its binding affinity, efficacy, and metabolic stability.[4] Understanding how this structural modification in this compound influences its interaction with the NMDA receptor is crucial for determining its potential therapeutic utility.

Foundational Knowledge: NMDA Receptor Structure and Ligand Binding

A thorough investigation of this compound's interaction with the NMDA receptor necessitates a solid understanding of the receptor's architecture and the binding pockets for its endogenous ligands.

NMDA Receptor Subunit Composition and Architecture

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition influences the receptor's pharmacological and biophysical properties, including agonist affinity, channel kinetics, and modulation by various compounds. The extracellular domain of each subunit contains an amino-terminal domain (ATD) and a ligand-binding domain (LBD). The LBD of the GluN1 subunit forms the binding site for the co-agonist (glycine/D-serine), while the LBD of the GluN2 subunit binds glutamate.

The Glycine and Glutamate Binding Sites

The binding of both glutamate and a co-agonist is a prerequisite for NMDA receptor channel opening. D-serine is a more potent agonist at the glycine site than glycine itself.[3] The binding pocket of the GluN1 subunit accommodates the co-agonist, and its saturation level significantly influences the receptor's response to glutamate. High concentrations of some neutral amino acids, including L-serine, have been shown to activate NMDA receptor currents by acting as agonists at the glutamate binding site.[5] This raises the possibility that this compound could potentially interact with either the glycine or the glutamate binding site.

Synthesis of this compound

The availability of high-purity this compound is a prerequisite for accurate pharmacological investigation. While various synthetic routes exist for α-methyl amino acids, a common approach for preparing enantiomerically pure this compound starts from L-serine.

Synthetic Strategy Overview

A general and effective strategy involves the protection of the amino and carboxyl groups of L-serine, followed by methylation at the α-carbon, and subsequent deprotection.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions. A detailed, step-by-step procedure for a similar transformation can be found in Organic Syntheses.[6]

Step 1: Protection of L-serine

-

Dissolve L-serine in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium hydroxide).[6]

-

Cool the solution in an ice bath.

-

Add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc)₂O, dropwise while stirring.[6]

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Esterify the carboxylic acid, for example, by reacting the N-Boc-L-serine with methyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF).[6]

Step 2: α-Methylation

-

This step is the most challenging and requires strong bases and anhydrous conditions. A common method involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the α-carbon.

-

Cool the solution of the protected serine ester to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of LDA.

-

After stirring for a short period, add a methylating agent, such as methyl iodide.

-

Allow the reaction to proceed at low temperature before quenching with a suitable reagent (e.g., saturated aqueous ammonium chloride).

Step 3: Deprotection

-

The Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

The methyl ester can be hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Purify the final product, this compound, using techniques such as ion-exchange chromatography or recrystallization.

Characterization: Confirm the identity and purity of the synthesized this compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC) to ensure enantiomeric purity.

Investigating the Interaction with NMDA Receptors: Experimental Protocols

A multi-pronged experimental approach is essential to fully characterize the interaction of this compound with NMDA receptors. This involves both binding assays to determine affinity and functional assays to assess the physiological consequences of this binding.

Radioligand Binding Assays: Assessing Affinity for the Glycine Site

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor binding site.[1] A competitive binding assay using a radiolabeled antagonist for the glycine site can reveal whether this compound competes for this site.

Protocol: Competitive Binding Assay for the NMDA Receptor Glycine Site [1]

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus), homogenized and prepared as a crude membrane fraction.

-

Radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519).[1]

-

Unlabeled glycine, D-serine, and other known glycine site ligands (for positive controls).

-

This compound (test compound).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Prepare serial dilutions of this compound and control compounds.

-

In a series of tubes, combine the rat brain membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the test compound or control ligands.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled glycine site ligand).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Data from a Competitive Binding Assay

| Compound | IC₅₀ (µM) | Kᵢ (µM) |

| Glycine | Value | Value |

| D-Serine | Value | Value |

| This compound | To be determined | To be determined |

Electrophysiology: Assessing Functional Effects on NMDA Receptor Currents

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the functional effects of a compound on ion channel activity.[7] This method allows for the precise control of the cellular environment and the recording of ionic currents with high temporal resolution.

Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Hippocampal Neurons [7][8]

Materials:

-

Acute hippocampal slices from rodents or cultured hippocampal neurons.

-

Artificial cerebrospinal fluid (aCSF) for slice maintenance and recording.

-

Internal solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with differential interference contrast (DIC) optics.

-

Micromanipulators.

-

Pharmacological agents:

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

Picrotoxin to block GABAₐ receptors.

-

CNQX or NBQX to block AMPA/kainate receptors.

-

NMDA and glycine/D-serine to evoke NMDA receptor currents.

-

This compound (test compound).

-

Procedure:

-

Prepare acute hippocampal slices or cultured neurons for recording.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Under visual guidance, approach a neuron with a glass micropipette filled with internal solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

Pharmacologically isolate NMDA receptor currents by adding TTX, picrotoxin, and an AMPA/kainate receptor antagonist to the aCSF.

-

Evoke NMDA receptor currents by puff application or bath application of NMDA and a co-agonist (glycine or D-serine).

-

After establishing a stable baseline response, apply this compound at various concentrations and record the effect on the NMDA receptor-mediated current.

-

To investigate if this compound acts as an agonist, apply it in the absence of other NMDA receptor agonists. To test for antagonistic activity, co-apply it with known concentrations of NMDA and a co-agonist.

Data Analysis:

-

Measure the peak amplitude and kinetics (rise time, decay time) of the NMDA receptor currents before, during, and after the application of this compound.

-

Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

-

Analyze changes in current-voltage (I-V) relationships to assess any voltage-dependent effects.

Interpreting the Data: Potential Mechanisms of Action

The results from the binding and electrophysiology experiments will provide critical insights into how this compound interacts with the NMDA receptor. Several potential mechanisms of action should be considered:

-

Competitive Antagonist at the Glycine Site: If this compound displaces the radiolabeled antagonist in the binding assay and reduces the amplitude of NMDA receptor currents in a concentration-dependent manner that can be overcome by increasing the concentration of glycine or D-serine, it is likely a competitive antagonist at the glycine site.

-

Agonist at the Glycine Site: If this compound evokes NMDA receptor currents in the presence of glutamate but in the absence of glycine or D-serine, it may be acting as an agonist at the glycine site. Its efficacy (the maximal response it can produce) should be compared to that of glycine and D-serine.

-

Agonist at the Glutamate Site: Based on the finding that high concentrations of L-serine can activate NMDA receptors at the glutamate site,[5] it is plausible that this compound could also act as an agonist at this site. This would be indicated by the induction of currents in the presence of a saturating concentration of a glycine site agonist but in the absence of glutamate.

-

Allosteric Modulator: this compound might bind to a site on the NMDA receptor distinct from the agonist binding sites and modulate the receptor's function. This could manifest as a change in the affinity or efficacy of the endogenous agonists or a change in the channel's gating properties.

-

No Direct Interaction: It is also possible that this compound does not directly interact with the NMDA receptor. In this case, it would not show significant activity in either the binding or the electrophysiology assays.

Conclusion and Future Directions

The investigation of this compound's interaction with the NMDA receptor holds the potential to uncover a novel modulator of this critical ion channel. The technical guide provided here outlines a systematic and rigorous approach to characterizing this interaction, from chemical synthesis to detailed pharmacological and functional analysis. While direct evidence for the activity of this compound at the NMDA receptor is currently lacking in the published literature, the methodologies described are well-established and will provide definitive answers.

Future research should focus on conducting the proposed binding and electrophysiology experiments to determine the precise nature of the interaction. Should this compound be identified as a potent and selective modulator, further studies would be warranted to investigate its effects in more complex neuronal circuits and in in vivo models of neurological disorders. Such research will be instrumental in evaluating the therapeutic potential of this and other α-methylated amino acids as novel drugs targeting the NMDA receptor.

References

- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Methyl Amino Acids - Enamine [enamine.net]

- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Atypical Sphingolipids: Investigating 2-Methyl-L-serine as a Novel Precursor in Sphingolipid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane integrity to regulating complex signaling pathways implicated in numerous diseases. The canonical de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). However, the promiscuity of SPT allows for the utilization of alternative substrates, leading to the formation of atypical sphingolipids with distinct biological activities. This technical guide explores the established principles of sphingolipid synthesis and delves into the hypothetical role of 2-Methyl-L-serine as a novel precursor, paving the way for the generation of a new class of 2-methylated sphingolipids. We provide a comprehensive overview of the enzymatic machinery, potential downstream signaling implications, and detailed experimental protocols for investigating the incorporation of L-serine analogs into the sphingolipidome. This guide serves as a foundational resource for researchers aiming to explore this nascent area of sphingolipid biology and its potential therapeutic applications.

Introduction to De Novo Sphingolipid Synthesis

The de novo synthesis of sphingolipids is a highly regulated and evolutionarily conserved pathway that commences in the endoplasmic reticulum (ER).[1][2] The foundational step is the condensation of the amino acid L-serine with the fatty acid palmitoyl-CoA, catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme serine palmitoyltransferase (SPT).[3] This reaction yields 3-ketodihydrosphingosine, which is subsequently reduced to dihydrosphingosine (sphinganine).[4] Sphinganine is then acylated by a family of ceramide synthases (CerS) to form dihydroceramide, which is finally desaturated to produce ceramide, the central hub of sphingolipid metabolism.[4] From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, glucosylceramide, and gangliosides.[5]

Serine Palmitoyltransferase (SPT): The Gatekeeper of Sphingolipid Synthesis

SPT is the rate-limiting enzyme in the de novo pathway and, as such, is a critical point of regulation.[2] In mammals, SPT is a heterodimer composed of two core subunits, SPTLC1 and either SPTLC2 or SPTLC3.[6] The subunit composition of the SPT complex can influence its substrate preference for acyl-CoAs, thereby contributing to the diversity of sphingoid bases.[7]

Substrate Promiscuity of SPT: A Gateway to Atypical Sphingolipids

While L-serine is the canonical amino acid substrate for SPT, the enzyme exhibits a degree of promiscuity, capable of utilizing other amino acids. This has been most notably demonstrated with L-alanine and glycine. When L-serine levels are low, or in the presence of certain SPT mutations, the enzyme can condense palmitoyl-CoA with L-alanine or glycine, leading to the formation of 1-deoxysphingolipids and 1-deoxymethylsphingolipids, respectively.[8] These atypical sphingolipids lack the C1 hydroxyl group, which has profound implications for their metabolism and biological function. They cannot be degraded through the canonical sphingolipid catabolic pathway and have been associated with cellular toxicity and various pathologies.[8]

The Hypothetical Role of this compound in Sphingolipid Synthesis

Based on the established promiscuity of SPT, we hypothesize that this compound, a methylated analog of L-serine, could serve as a substrate for this key enzyme. The incorporation of this compound would lead to the de novo synthesis of a novel class of atypical sphingolipids: 2-methyl-sphingoid bases and their downstream derivatives, such as 2-methyl-ceramides.

The ability of SPT to process methylated substrates is supported by studies showing that it can utilize methyl-branched acyl-CoAs to produce methyl-branched long-chain bases.[7] This suggests that the active site of SPT can accommodate methyl groups on its substrates.

Potential Signaling Pathways and Biological Effects of 2-Methyl-Sphingolipids

The introduction of a methyl group at the C2 position of the sphingoid base would likely alter the physicochemical properties of these lipids, influencing their incorporation into membranes and their interaction with downstream effectors. The biological consequences of these novel lipids are currently unknown but could be significant. They may:

-

Act as signaling molecules: Atypical sphingolipids are known to modulate various signaling pathways, including those involved in cell death, proliferation, and inflammation.[4][9] 2-methyl-sphingolipids could potentially activate or inhibit these pathways in novel ways.

-

Exhibit cytotoxic effects: The accumulation of certain atypical sphingolipids, such as 1-deoxysphingolipids, is associated with cytotoxicity.[10] The metabolic fate and potential toxicity of 2-methyl-sphingolipids would need to be thoroughly investigated.

-

Serve as biomarkers: The presence of 2-methyl-sphingolipids could be indicative of specific metabolic states or disease processes, making them potential biomarkers.

Quantitative Data on Substrate Utilization by Serine Palmitoyltransferase

To date, there is no published quantitative data on the interaction of this compound with SPT. However, we can infer potential kinetic parameters based on data for other L-serine analogs. The following table summarizes known kinetic data for SPT with its canonical and alternative substrates, providing a baseline for future comparative studies with this compound.

| Substrate | Enzyme Source | Km | Vmax / kcat | Reference |

| L-serine | Mammalian | 0.1 - 1.8 mM | - | [11] |

| L-serine | Recombinant Human | 1.2 mM | - | [11] |

| Palmitoyl-CoA | Recombinant Human | - | Substrate inhibition at >0.1 mM | [11] |

| L-serine | S. paucimobilis | 128 ± 51 µM | 0.200 ± 0.070 s-1 | [12][13] |

| Palmitoyl-CoA | S. paucimobilis | 1.6 ± 0.7 µM | 0.200 ± 0.070 s-1 | [12][13] |

Experimental Protocols

Investigating the role of this compound as a precursor for sphingolipid synthesis requires a combination of enzymatic assays and advanced analytical techniques.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods and can be used to determine if this compound is a substrate or inhibitor of SPT.

Objective: To measure the activity of SPT in the presence of L-serine and this compound.

Materials:

-

Cell lysates or purified SPT enzyme

-

[³H]-L-serine (radiolabeled substrate)

-

Palmitoyl-CoA

-

L-serine (unlabeled)

-

This compound

-

Reaction buffer (e.g., HEPES buffer, pH 7.4, containing DTT and PLP)

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, cell lysate or purified SPT, and varying concentrations of unlabeled L-serine or this compound.

-

Initiate the reaction by adding a mixture of [³H]-L-serine and palmitoyl-CoA.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).

-

Extract the lipids and separate the radiolabeled sphingoid base product from the unreacted [³H]-L-serine using thin-layer chromatography (TLC) or liquid-liquid extraction.

-

Quantify the amount of radiolabeled product using liquid scintillation counting.

Data Analysis:

-

To determine if this compound is a substrate, compare the amount of radiolabeled product formed in the presence of unlabeled L-serine versus this compound. A decrease in the signal in the presence of this compound would suggest it competes with L-serine and may be a substrate.

-

To assess inhibition, perform the assay with a constant concentration of [³H]-L-serine and varying concentrations of this compound to determine the IC₅₀ value.

Analysis of Atypical Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general workflow for the detection and quantification of novel 2-methyl-sphingolipids in biological samples.

Objective: To identify and quantify 2-methylated sphingoid bases and ceramides in cells treated with this compound.

Materials:

-

Cultured cells treated with or without this compound

-

Internal standards for sphingolipids (e.g., C17-sphinganine, C17-ceramide)

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase)

Procedure:

-

Lipid Extraction:

-

Harvest and wash cultured cells.

-

Add internal standards to the cell pellet.

-

Perform a two-phase lipid extraction using a mixture of isopropanol, ethyl acetate, and water.

-

Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample into the LC-MS/MS system.

-

Separate the different lipid species using a gradient elution on a C18 column.

-

Detect the lipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions will need to be determined for the predicted 2-methyl-sphingolipids.

-

-

Data Analysis:

-

Identify potential 2-methyl-sphingolipids by their specific retention times and mass transitions.

-

Quantify the identified lipids by comparing their peak areas to those of the internal standards.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical vs. Hypothetical Atypical Sphingolipid Synthesis.

Caption: Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

The promiscuity of serine palmitoyltransferase opens up a fascinating area of research into the generation and function of atypical sphingolipids. While the role of this compound as a precursor remains hypothetical, the existing knowledge about SPT's substrate flexibility provides a strong rationale for its investigation. The experimental framework provided in this guide offers a clear path to elucidating the potential of this compound to enter the sphingolipid synthesis pathway and to characterize the resulting novel 2-methylated sphingolipids.

Future research in this area should focus on:

-

Definitive demonstration of this compound as an SPT substrate: This will require rigorous enzymatic assays with purified components.

-

Structural elucidation of the novel sphingolipids: Advanced mass spectrometry and NMR techniques will be crucial for confirming the structures of 2-methyl-sphingoid bases and ceramides.

-

Investigation of the biological activities of 2-methyl-sphingolipids: A wide range of cellular and in vivo models will be needed to understand their physiological and pathological roles.

-

Exploration of therapeutic potential: The unique properties of these novel lipids may offer new opportunities for drug development, particularly in diseases where sphingolipid metabolism is dysregulated.

The exploration of this compound as a precursor for sphingolipid synthesis represents a frontier in lipid biology, with the potential to uncover new signaling molecules, disease mechanisms, and therapeutic targets.

References

- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 4. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace-CRIS [zora.uzh.ch]

- 6. uniprot.org [uniprot.org]

- 7. Subunit composition of the mammalian serine-palmitoyltransferase defines the spectrum of straight and methyl-branched long-chain bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Neuroprotective Potential of 2-Methyl-L-serine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective effects of 2-Methyl-L-serine analogs, a promising class of compounds in the development of novel therapeutics for neurological disorders. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways and experimental workflows involved in their investigation.

Introduction

L-serine, a non-essential amino acid, plays a pivotal role in central nervous system (CNS) physiology, serving as a precursor to neurotransmitters and essential metabolites.[1][2] Its neuroprotective properties have been increasingly recognized, with studies demonstrating its efficacy in mitigating neurotoxicity and supporting neuronal survival.[3][4][5] This has led to the investigation of L-serine analogs, such as this compound derivatives, which are designed to offer enhanced potency, selectivity, and pharmacokinetic profiles. These analogs primarily exert their effects through the modulation of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and excitotoxicity.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative data for various serine analogs, highlighting their potency and efficacy at different NMDA receptor subtypes. This data is crucial for understanding the structure-activity relationships and for the selection of lead compounds for further development.

| Compound | Target | Assay Type | EC50 / IC50 (µM) | % Efficacy (relative to Glycine) | Reference |

| 15a | GluN1/GluN2C | Two-Electrode Voltage-Clamp | - | 398% | [6] |

| 16a | GluN1/GluN2C | Two-Electrode Voltage-Clamp | - | 308% | [6] |

| 11a | GluN1/GluN2C | Two-Electrode Voltage-Clamp | - | ~200% | [6] |

| 13a | GluN1/GluN2C | Two-Electrode Voltage-Clamp | - | ~200% | [6] |

| L-serine | Glycine Receptor | Electrophysiology | - | - | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the neuroprotective effects of this compound analogs.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology for NMDA Receptor Subtype Selectivity

This protocol is used to evaluate the agonist activity of serine analogs at different recombinant NMDA receptor subtypes.[6]

Objective: To determine the potency and efficacy of test compounds on specific NMDA receptor subtypes (e.g., GluN1/2A-D).

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (GluN1, GluN2A-D)

-

Two-electrode voltage-clamp amplifier

-

Recording solution (in mM): 90 NaCl, 1 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.4

-

Agonists: Glycine, L-glutamate, and test compounds (serine analogs)

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from anesthetized Xenopus laevis frogs.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.

-

Incubation: Incubate the injected oocytes for 2-4 days at 18°C.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Clamp the membrane potential at -70 mV.

-

Apply a saturating concentration of L-glutamate along with varying concentrations of the test compound.

-

Record the induced currents.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of the test compound.

-

Normalize the responses to the maximal response elicited by a saturating concentration of glycine.

-

Fit the concentration-response data to the Hill equation to determine EC50 and maximal efficacy.

-

Cell Viability Assay (MTT Assay) for Neuroprotection

This assay is used to quantify the protective effect of serine analogs against excitotoxicity-induced cell death.[4]

Objective: To measure the viability of neuronal cells after exposure to an excitotoxic agent in the presence or absence of the test compound.

Materials:

-

Primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Excitotoxic agent (e.g., glutamate, NMDA)

-

Test compounds (this compound analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Cell Culture: Plate neurons in 96-well plates and allow them to adhere and differentiate.

-

Treatment:

-

Pre-incubate the cells with various concentrations of the test compound for a specified period.

-

Introduce the excitotoxic agent to induce cell death.

-